2-Methyl-6-(oxiran-2-yl)pyridine
Description
Chemical Identity: 2-Methyl-6-(oxiran-2-yl)pyridine (CAS: 91929-52-1) is a heterocyclic organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.163 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) moiety at the 6-position. Key physicochemical properties include:
Properties
CAS No. |
91929-52-1 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-methyl-6-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-3-2-4-7(9-6)8-5-10-8/h2-4,8H,5H2,1H3 |
InChI Key |
SYPUSOJEWTYLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CO2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Methyl-6-(oxiran-2-yl)pyridine has garnered attention for its potential biological activities, particularly as:
- Antiviral Agents : Preliminary studies indicate that the compound may exhibit antiviral properties, making it a candidate for drug development against viral infections.
- Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation, specifically against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cells . The oxirane group is believed to play a crucial role in its mechanism of action by forming reactive intermediates that interact with cellular macromolecules.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of more complex molecules. Key reactions include:
- Ring-opening Reactions : The oxirane ring can undergo ring-opening reactions under acidic or basic conditions, leading to various functionalized products.
- Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at different positions on the pyridine ring, enabling the synthesis of diverse derivatives.
Industrial Applications
In addition to its medicinal uses, 2-Methyl-6-(oxiran-2-yl)pyridine finds applications in materials science:
- Polymer Development : The compound is utilized in the formulation of new materials, particularly polymers with specific properties due to its reactive oxirane group.
- Coatings and Adhesives : Its unique chemical structure allows it to be incorporated into coatings and adhesives, enhancing their performance characteristics.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and applications of 2-Methyl-6-(oxiran-2-yl)pyridine compared to related compounds:
| Compound Name | Structure Features | Unique Aspects | Applications |
|---|---|---|---|
| 2-Methyl-6-(oxiran-2-yl)pyridine | Pyridine ring with oxirane | Dual functionality enhances reactivity | Antiviral, anticancer, organic synthesis |
| 2-Methylpyridine | Pyridine ring with a methyl group | Lacks oxirane functionality; less versatile | Solvent, intermediate in organic synthesis |
| 3-Methylpyridine | Pyridine ring with methyl at 3-position | Similar reactivity but different positional effects | Intermediate in pharmaceuticals |
| Oxiranecarbonitriles | Contains an oxirane ring | Used in similar synthetic applications but lacks pyridine | Organic synthesis |
Anticancer Activity Assessment
A study evaluated the anticancer activity of 2-Methyl-6-(oxiran-2-yl)pyridine derivatives against various cancer cell lines. Results indicated significant inhibition of cell growth in HepG2 cells, demonstrating the compound's potential as an anticancer agent .
Synthesis and Characterization
Research focused on synthesizing new derivatives of 2-Methyl-6-(oxiran-2-yl)pyridine through various chemical pathways. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of these derivatives, which were then screened for biological activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Neuropharmacology
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
- Structure : Pyridine ring with a methyl group at C2 and a phenylethynyl group at C4.
- Molecular weight : 199.24 g/mol.
- Pharmacology: mGluR5 antagonist: MPEP selectively inhibits metabotropic glutamate receptor subtype 5 (mGluR5), blocking agonist-induced phosphoinositide hydrolysis . NMDA receptor modulation: At higher concentrations, MPEP also antagonizes NMDA receptors, contributing to neuroprotection against traumatic brain injury (TBI) and excitotoxicity .
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)
- Structure : Similar to MPEP but with a styryl (phenylethenyl) substituent.
- Molecular weight : 201.25 g/mol.
- Pharmacology: mGluR5 antagonist: Inhibits mGluR5 with an IC₅₀ of 0.29 µM, showing noncompetitive antagonism . NMDA receptor interaction: Like MPEP, it reduces NMDA-mediated excitotoxicity at higher doses . Neuroprotection: Demonstrates efficacy in cortical neuronal cultures and TBI models .
Key Differences :
Catalytic and Industrial Analogues
Perhydro 2-methyl-6-(n-methylbenzyl)pyridine
- Structure : Fully hydrogenated pyridine derivative with a methylbenzyl group.
- Application : Used as a liquid organic hydrogen carrier (LOHC) in catalytic dehydrogenation. Exhibits high activity (~90% conversion) at 230°C with Pd-Al₂O₃ catalysts .
2-Methyl-6-(pyrrolidin-2-yl)pyridine
- Structure : Pyridine with a pyrrolidine ring at C5.
- Molecular weight : 162.23 g/mol.
- Properties: Potential ligand in coordination chemistry due to the pyrrolidine nitrogen .
2-Methyl-6-vinylpyridine
- Structure : Vinyl substituent at C6.
- Reactivity : Undergoes polymerization or copolymerization (e.g., with styrene) for materials science applications .
4-Iodo-2-methoxy-6-methylpyridine
Mechanistic and Functional Insights
Neuroprotective Mechanisms
- mGluR5 vs. NMDA Receptor Antagonism :
MPEP and SIB-1893 primarily target mGluR5 but exhibit off-target NMDA receptor inhibition at neuroprotective concentrations (>10 µM), complicating mechanistic interpretations . - Therapeutic Window :
MPEP improves motor recovery in rats at 20 mg/kg (intracerebroventricular) without significant toxicity .
Catalytic Performance
- Hydrogen Release: Perhydro 2-methyl-6-(n-methylbenzyl)pyridine demonstrates superior dehydrogenation efficiency compared to decahydroquinoline, achieving >90% conversion under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
